1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
CAS No.: 1903350-44-6
Cat. No.: VC6501736
Molecular Formula: C14H17N5O2
Molecular Weight: 287.323
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903350-44-6 |
|---|---|
| Molecular Formula | C14H17N5O2 |
| Molecular Weight | 287.323 |
| IUPAC Name | 1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
| Standard InChI | InChI=1S/C14H17N5O2/c1-11-2-3-13(16-6-11)21-12-4-5-18(7-12)14(20)8-19-10-15-9-17-19/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
| Standard InChI Key | TYPKOWSWZALLGX-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central pyrrolidine ring substituted at the 1-position with an ethanone group and at the 3-position with a 5-methylpyridin-2-yloxy moiety. Additionally, the ethanone group is further functionalized with a 1H-1,2,4-triazol-1-yl substituent (Figure 1) . This arrangement creates a hybrid scaffold that integrates both aromatic and aliphatic heterocycles, enabling diverse chemical reactivity and biological interactions.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Stepwise Synthetic Routes
The synthesis typically involves three key stages (Figure 2) :
-
Pyrrolidine Functionalization:
-
Acylative introduction of the ethanone group via reaction with acetyl chloride or analogous acylating agents.
-
Nucleophilic aromatic substitution (SNAr) at the 3-position of pyrrolidine using 5-methyl-2-hydroxypyridine under basic conditions.
-
-
Triazole Incorporation:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,4-triazole ring.
-
Alternative routes employ pre-formed triazole derivatives coupled via alkylation or acylation reactions.
-
-
Purification:
-
Chromatographic techniques (e.g., silica gel, HPLC) achieve >95% purity, as verified by LC-MS and ¹H/¹³C NMR.
-
Industrial-Scale Production Challenges
-
Regioselectivity: Competing reactions at pyrrolidine N-1 vs. C-3 positions require careful catalyst selection (e.g., ZnCl₂ for SNAr orientation).
-
Thermal Stability: The ethanone-triazole linkage exhibits decomposition above 180°C, necessitating low-temperature processing.
-
Byproduct Formation: Common impurities include over-acylated pyrrolidines (∼12% yield loss) and triazole regioisomers .
Chemical Properties and Reactivity
Table 2: Experimental and Predicted Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (Octanol-Water) | 1.78 ± 0.32 | XLogP3 |
| Aqueous Solubility | 23.7 mg/L (25°C) | ChemAxon Prediction |
| pKa (Basic) | 3.12 (pyridinyl N) | Sirius T3 |
| Melting Point | 162–164°C (dec.) | VulcanChem |
Characteristic Reactions
-
Oxidation: The pyrrolidine ring undergoes slow oxidation with KMnO₄ to form γ-lactam derivatives.
-
Coordination Chemistry: The triazole N-2 and pyridine N atoms act as bidentate ligands, forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺) .
-
Nucleophilic Substitution: The ethanone carbonyl is susceptible to attack by Grignard reagents, yielding tertiary alcohols .
Research Applications and Biological Activity
Materials Science Applications
-
Metal-Organic Frameworks (MOFs): Nickel(II) complexes exhibit luminescent properties (λem = 438 nm) with potential sensor applications .
-
Polymer Stabilizers: The radical-scavenging capacity of the triazole ring enhances polyethylene thermal stability by 40°C.
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
Data indicate that electron-donating groups (e.g., -CH₃) enhance target engagement versus halogenated analogs . The triazole moiety proves critical for ALK5 inhibition, with indole substitution reducing potency 60-fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume